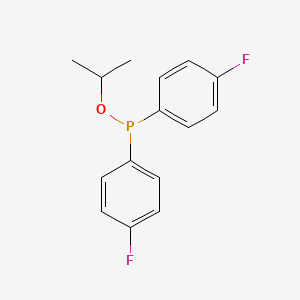
Propan-2-yl bis(4-fluorophenyl)phosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl bis(4-fluorophenyl)phosphinite: is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphinite group bonded to two 4-fluorophenyl groups and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl bis(4-fluorophenyl)phosphinite typically involves the reaction of 4-fluorophenyl magnesium bromide with diisopropyl phosphite. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a low temperature, around -78°C, to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Propan-2-yl bis(4-fluorophenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides are the major products.
Substitution: The products depend on the substituent introduced.
Coordination: Metal-phosphinite complexes are formed.
Aplicaciones Científicas De Investigación
Propan-2-yl bis(4-fluorophenyl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Propan-2-yl bis(4-fluorophenyl)phosphinite involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphinite group can donate electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the 4-fluorophenyl groups.
Propiedades
Número CAS |
103173-93-9 |
|---|---|
Fórmula molecular |
C15H15F2OP |
Peso molecular |
280.25 g/mol |
Nombre IUPAC |
bis(4-fluorophenyl)-propan-2-yloxyphosphane |
InChI |
InChI=1S/C15H15F2OP/c1-11(2)18-19(14-7-3-12(16)4-8-14)15-9-5-13(17)6-10-15/h3-11H,1-2H3 |
Clave InChI |
XDVNIOZYTJEOHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



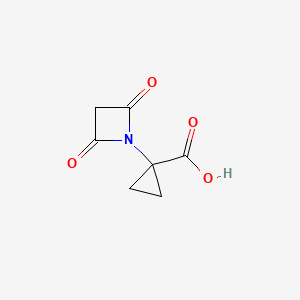
![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)

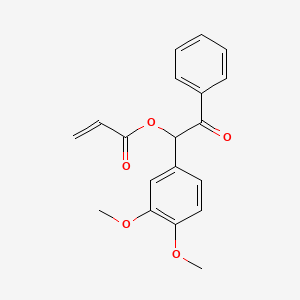


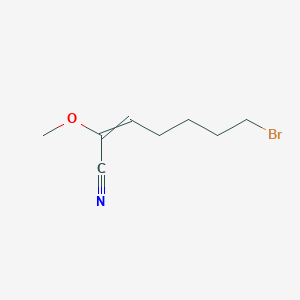
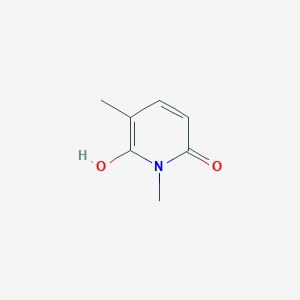
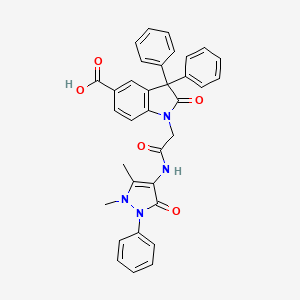
![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)



